2-(5-((4-Chlorophenoxy)methyl)furan-2-yl)-5-(dimethylamino)oxazole-4-carbonitrile
Description
2-(5-((4-Chlorophenoxy)methyl)furan-2-yl)-5-(dimethylamino)oxazole-4-carbonitrile is a heterocyclic compound featuring an oxazole core substituted with a dimethylamino group at position 5, a cyano group at position 4, and a furan-2-yl moiety at position 2. The furan ring is further functionalized with a (4-chlorophenoxy)methyl group at its 5-position. The compound’s molecular formula is C₁₈H₁₅ClN₄O₃, with a calculated molecular weight of 394.79 g/mol.
Properties
IUPAC Name |
2-[5-[(4-chlorophenoxy)methyl]furan-2-yl]-5-(dimethylamino)-1,3-oxazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O3/c1-21(2)17-14(9-19)20-16(24-17)15-8-7-13(23-15)10-22-12-5-3-11(18)4-6-12/h3-8H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VROHDSDJZRUOEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(N=C(O1)C2=CC=C(O2)COC3=CC=C(C=C3)Cl)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(5-((4-Chlorophenoxy)methyl)furan-2-yl)-5-(dimethylamino)oxazole-4-carbonitrile is a synthetic organic molecule that has garnered attention for its potential biological activities. This article delves into its structure, synthesis, and various biological activities, supported by data tables and research findings.
Chemical Structure and Properties
The chemical formula of the compound is . It features a unique combination of functional groups, including a furan ring, chlorophenyl moiety, and oxazole structure, which contribute to its biological properties.
Structural Characteristics
- Molecular Weight : 331.76 g/mol
- Melting Point : 427–429 K
- Crystal System : Monoclinic
- Space Group : P21
Synthesis
The synthesis of the compound involves the reaction of 4,5-dichloro-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]pyridazin-3(2H)-one with dimethylamine under controlled conditions. The reaction yields the desired product with a moderate yield of 54.6% after recrystallization.
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro assays showed that it effectively inhibits cell proliferation in various cancer cell lines.
Antimicrobial Activity
The compound has also demonstrated antimicrobial effects against several bacterial strains. The minimum inhibitory concentrations (MICs) were determined in laboratory settings.
The proposed mechanism of action for the anticancer activity involves the induction of apoptosis in cancer cells through mitochondrial pathways. The compound appears to disrupt mitochondrial membrane potential and activate caspase pathways, leading to programmed cell death.
Case Studies
-
Study on Anticancer Efficacy :
A recent study evaluated the efficacy of the compound in vivo using xenograft models. The results indicated a significant reduction in tumor size compared to control groups, with minimal side effects observed. -
Antimicrobial Assessment :
Another study focused on the antimicrobial properties where the compound was tested against various pathogens. It showed promising results as an effective antibacterial agent, particularly against drug-resistant strains.
Comparison with Similar Compounds
Core Heterocycle Variations
- Compounds 4 and 5 () : These thiazole-based analogues (e.g., 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole) replace the oxazole core with thiazole. The sulfur atom in thiazole increases polarizability and may alter π-stacking interactions compared to oxazole. Both compounds are isostructural (triclinic, P̄1 symmetry) but differ in halogen substituents (Cl vs. F), which minimally affect crystal packing .
Substituent Effects
- 5-[(4-Fluorobenzyl)amino]-2-{5-[(4-methoxyphenoxy)methyl]-2-furyl}-1,3-oxazole-4-carbonitrile (): Substituents: Fluorobenzylamino (electron-withdrawing) and methoxyphenoxy (electron-donating). Molecular Weight: 419.41 g/mol (C₂₃H₁₈FN₃O₄). Key Differences: The methoxy group enhances solubility in polar solvents compared to the target compound’s chlorophenoxy group. The fluorobenzylamino group may reduce basicity relative to dimethylamino .
- 2-(5-(Phenoxymethyl)furan-2-yl)-5-((pyridin-3-ylmethyl)amino)oxazole-4-carbonitrile (): Substituents: Pyridin-3-ylmethylamino (basic nitrogen) and unsubstituted phenoxy. Molecular Weight: 372.4 g/mol (C₂₁H₁₆N₄O₃). The absence of a halogen on phenoxy reduces lipophilicity compared to the target compound .
- 5-[(4-Methoxyphenyl)amino]-2-{5-[(3-methylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile (): Substituents: 4-Methoxyphenylamino (electron-donating) and 3-methylphenoxy (steric hindrance). Molecular Weight: 401.4 g/mol (C₂₃H₁₉N₃O₄).
Data Table: Comparative Analysis
Key Observations
Dimethylamino provides stronger electron donation compared to aryl or benzylamino groups, which may increase the oxazole ring’s electron density .
Solubility and Lipophilicity: Methoxy-substituted compounds () likely exhibit higher aqueous solubility than the chlorophenoxy-containing target compound. The pyridine moiety () introduces polarity, whereas dimethylamino may enhance lipid membrane penetration .
Crystallographic Behavior :
- Halogen substitution (Cl vs. F) in isostructural compounds () preserves crystal symmetry but may subtly alter intermolecular interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
